molecular formula C26H26N2O3 B11335627 N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide

N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide

Cat. No.: B11335627
M. Wt: 414.5 g/mol
InChI Key: RMSAEMKDHBFJQK-UHFFFAOYSA-N
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Description

N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide is a complex organic compound that features an indole core, a phenyl group, and a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide typically involves the coupling of an indole derivative with a phenyl group and a methoxyphenoxy moiety. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1H-indol-3-yl(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[1H-indol-3-yl-(4-methylphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide

InChI

InChI=1S/C26H26N2O3/c1-18-12-14-19(15-13-18)26(21-16-27-22-9-5-4-8-20(21)22)28(2)25(29)17-31-24-11-7-6-10-23(24)30-3/h4-16,26-27H,17H2,1-3H3

InChI Key

RMSAEMKDHBFJQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)N(C)C(=O)COC4=CC=CC=C4OC

Origin of Product

United States

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